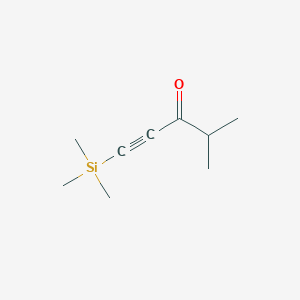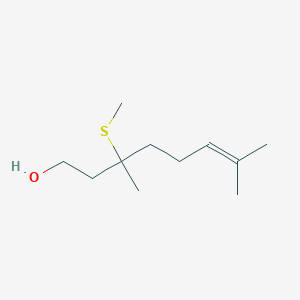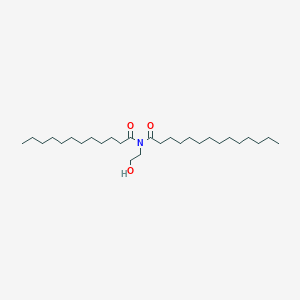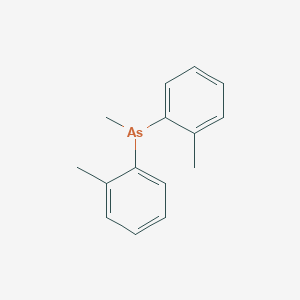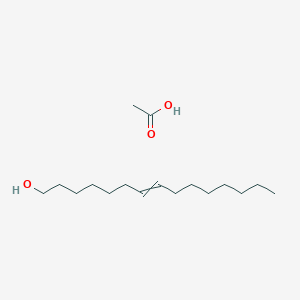
Acetic acid;pentadec-7-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;pentadec-7-en-1-ol is an organic compound that combines the properties of acetic acid and a long-chain alcohol with an unsaturated bond. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;pentadec-7-en-1-ol typically involves the esterification of acetic acid with pentadec-7-en-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of acetic acid and pentadec-7-en-1-ol into a reactor, where they are mixed and heated in the presence of a catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;pentadec-7-en-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a carboxylic acid.
Reduction: The double bond in the pentadec-7-en-1-ol moiety can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of double bonds.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the hydroxyl group into a chloro group
Major Products
Oxidation: Pentadec-7-enoic acid.
Reduction: Pentadec-7-en-1-ol.
Substitution: Pentadec-7-en-1-chloride
Scientific Research Applications
Acetic acid;pentadec-7-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of acetic acid;pentadec-7-en-1-ol involves its interaction with cellular membranes and enzymes. The compound can disrupt membrane integrity, leading to cell lysis. Additionally, it can inhibit enzyme activity by binding to active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Pentadec-8-en-1-ol: Similar structure but with the double bond at a different position.
Heptadec-10-en-1-ol: Longer carbon chain with a double bond at a different position.
3-Tridecyl phenol: Contains a phenol group instead of an alcohol group.
Uniqueness
Acetic acid;pentadec-7-en-1-ol is unique due to its specific combination of an acetic acid moiety and a long-chain unsaturated alcohol. This structure imparts distinct physical and chemical properties, making it versatile for various applications .
Properties
CAS No. |
52957-17-2 |
|---|---|
Molecular Formula |
C17H34O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
acetic acid;pentadec-7-en-1-ol |
InChI |
InChI=1S/C15H30O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16;1-2(3)4/h8-9,16H,2-7,10-15H2,1H3;1H3,(H,3,4) |
InChI Key |
BKPFRNNONDFOTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CCCCCCCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


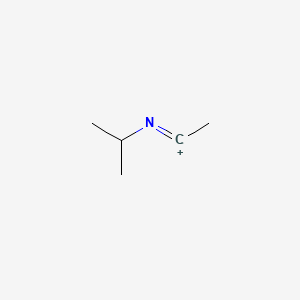
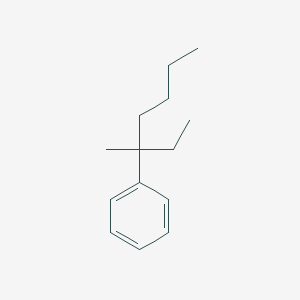
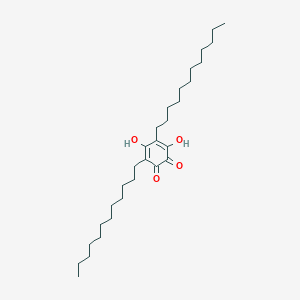
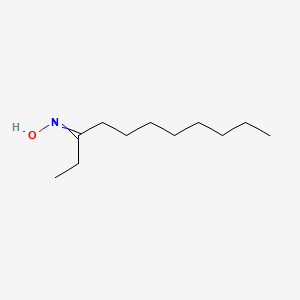
![5-[3-(4-Methoxyphenyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14651149.png)

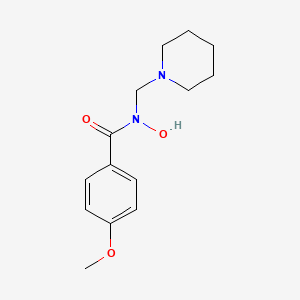
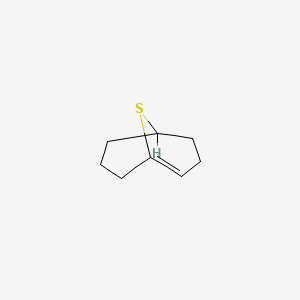
![1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene](/img/structure/B14651172.png)
